Albocycline

Catalog No.
S517855
CAS No.
25129-91-3
M.F
C18H28O4
M. Wt
308.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Albocycline

CAS Number

25129-91-3

Product Name

Albocycline

IUPAC Name

(3E,5R,6E,8S,9E,13S,14R)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one

Molecular Formula

C18H28O4

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C18H28O4/c1-13-7-6-8-14(2)16(21-5)9-11-18(4,20)12-10-17(19)22-15(13)3/h8-13,15-16,20H,6-7H2,1-5H3/b11-9+,12-10+,14-8+/t13-,15+,16-,18+/m0/s1

InChI Key

BYWWNDLILWPPJP-REXWONOSSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Albocycline; Ingramycin; TA-2407

Canonical SMILES

CC1CCC=C(C(C=CC(C=CC(=O)OC1C)(C)O)OC)C

Isomeric SMILES

C[C@H]1CC/C=C(/[C@H](/C=C/[C@@](/C=C/C(=O)O[C@@H]1C)(C)O)OC)\C

The exact mass of the compound Albocycline is 308.1988 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Albocycline (CAS 25129-91-3) is a highly functionalized, 14-membered macrolactone natural product originally isolated from Streptomyces species. Unlike traditional macrolide antibiotics, it lacks carbohydrate moieties and features a distinct aglycone-like core containing a C2-C3 enone, a C4 tertiary carbinol, and an allylic C16 methyl group[1]. This structural profile makes it a highly sought-after precursor for semi-synthetic drug discovery. Commercially, it is procured as a high-purity starting material for developing novel agents against multi-drug resistant Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) [1]. Its favorable cytotoxicity profile, demonstrating no toxicity to human HepG2 cells at concentrations up to 64 μg/mL, combined with its differentiated multi-target mechanism, solidifies its role as a premium baseline compound for next-generation antibiotic research [2].

Substituting Albocycline with conventional 14-membered macrolides like erythromycin or standard glycopeptides like vancomycin fundamentally compromises research workflows targeting resistant pathogens. Erythromycin acts by binding to the bacterial ribosome, a mechanism that is widely defeated by ribosomal methylation and efflux pumps in modern MRSA strains. In contrast, Albocycline completely bypasses the ribosome, exhibiting no ribosomal inhibition even at 100 μM, and instead modulates NADPH/redox sensing while weakly inhibiting the peptidoglycan biosynthesis enzyme MurA [1]. Furthermore, while vancomycin is the clinical benchmark for MRSA, it is ineffective against VRSA strains due to cell wall target modifications. Albocycline retains potent activity against both MRSA and VRSA, meaning that researchers relying on standard macrolides or vancomycin as scaffolds will fail to capture this differentiated, resistance-breaking pharmacological profile[2].

Superior Minimum Inhibitory Concentration (MIC) Against VRSA Compared to Vancomycin

In comparative antimicrobial assays, Albocycline demonstrates potent, narrow-spectrum activity against vancomycin-resistant Staphylococcus aureus (VRSA) and methicillin-resistant S. aureus (MRSA) strains. While vancomycin loses efficacy against VRSA strains, Albocycline maintains a highly effective MIC of 0.5 to 1.0 μg/mL [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against VRSA
Target Compound Data0.5 - 1.0 μg/mL
Comparator Or BaselineVancomycin (Loss of efficacy / high MIC in VRSA)
Quantified DifferenceAlbocycline is equipotent to vancomycin in susceptible strains and vastly superior against VRSA strains.
ConditionsIn vitro antimicrobial susceptibility testing against characterized MRSA, VISA, and VRSA isolates.

Procurement of Albocycline is essential for laboratories needing a validated, highly active scaffold that overcomes established vancomycin resistance mechanisms.

Complete Bypass of Ribosomal Targets Compared to Classical Macrolides

Despite sharing a 14-membered macrolactone ring with classical macrolides like erythromycin, Albocycline exhibits a fundamentally different mechanism of action. Fluorescence polarization assays reveal that while typical macrolides strongly bind the bacterial ribosome (e.g., solithromycin Ki = 60.3 nM), Albocycline shows absolutely no activity at the ribosome at concentrations up to 100 μM[1]. Instead, it targets MurA (Ki = 23.6 μM) and modulates cellular NADPH pools[1].

Evidence DimensionRibosomal inhibition activity
Target Compound DataInactive at 100 μM
Comparator Or BaselineStandard macrolides (e.g., Solithromycin Ki = 60.3 nM)
Quantified Difference>1000-fold lack of affinity for the ribosome compared to benchmark macrolides.
ConditionsFluorescence polarization (FP) assay for bacterial ribosome binding.

Buyers investigating novel non-ribosomal targets for antibiotics must select Albocycline over generic macrolides to ensure their assay workflows are isolating the correct mechanistic pathway without ribosomal interference.

High-Yield Precursor Suitability for Semi-Synthetic Functionalization

Albocycline serves as an exceptional starting material for semi-synthetic modifications due to its reactive non-glycosylated core. Functionalization at the tertiary carbinol at the C4 position via esterification has successfully yielded analogs that are twice as potent as the parent Albocycline compound [1]. The absence of complex sugar moieties simplifies the synthetic workflow and improves processability compared to modifying heavily glycosylated macrolides [1].

Evidence DimensionSemi-synthetic derivative potency and workflow complexity
Target Compound DataC4 ester analogs exhibit 2x greater potency than baseline Albocycline
Comparator Or BaselineGlycosylated macrolides (which require complex protection/deprotection of sugar hydroxyls)
Quantified DifferenceDirect access to highly potent C4-modified analogs without carbohydrate interference.
ConditionsStructure-activity relationship (SAR) exploration via chemical derivatization and subsequent MIC assays.

For medicinal chemistry procurement, Albocycline provides a highly processable, aglycone-like scaffold that accelerates the generation of novel, patentable anti-infective derivatives without the synthetic bottlenecks of carbohydrate protection chemistry.

Favorable Therapeutic Window in Human Cell Lines

A critical procurement metric for antibiotic scaffolds is their baseline toxicity. Albocycline demonstrates a highly favorable toxicity profile, showing no harmful effects or toxicity to human HepG2 hepatocellular carcinoma cells at concentrations up to 64 μg/mL [1]. Given its MIC of 0.5–1.0 μg/mL against MRSA, this establishes a robust therapeutic window for downstream in vivo modeling [1].

Evidence DimensionMammalian cell cytotoxicity (HepG2)
Target Compound DataNo toxicity at ≤64 μg/mL
Comparator Or BaselineMinimum Inhibitory Concentration (MIC) of 0.5–1.0 μg/mL
Quantified Difference>64-fold therapeutic window between effective antibacterial concentration and mammalian cytotoxicity.
ConditionsColorimetric MTT Cell Proliferation Assays using human HepG2 cells.

Procuring a scaffold with an established, wide therapeutic window reduces late-stage attrition risks in preclinical drug development pipelines.

Semi-Synthetic Antibiotic Pipeline Development

Following its proven suitability for C4 and C16 functionalization, Albocycline is an essential starting material for medicinal chemistry teams developing novel macrolactones targeting multi-drug resistant Gram-positive bacteria [1]. Its lack of complex sugar moieties streamlines the synthesis of patentable derivatives.

Non-Ribosomal Antimicrobial Mechanism Studies

Because it completely bypasses the bacterial ribosome unlike standard macrolides, Albocycline is a highly effective chemical probe for microbiologists investigating alternative resistance-breaking mechanisms, specifically NADPH/redox modulation and MurA inhibition in S. aureus [2].

VRSA and VISA Countermeasure Screening

Given its potent MIC of 0.5–1.0 μg/mL against vancomycin-resistant strains, Albocycline serves as a critical positive control or benchmark compound in high-throughput screening assays designed to evaluate new treatments against Vancomycin-Intermediate (VISA) and Vancomycin-Resistant (VRSA) pathogens [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

308.19875937 Da

Monoisotopic Mass

308.19875937 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7SZA46DHQ2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

(3E,5R,6E,8S,9E,13S,14R)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one

Dates

Last modified: 08-15-2023
1: Liang H, Zhou G, Ge Y, D'Ambrosio EA, Eidem TM, Blanchard C, Shehatou C, Chatare VK, Dunman PM, Valentine AM, Voelz VA, Grimes CL, Andrade RB. Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by albocycline, a macrolactone isolated from Streptomyces maizeus. Bioorg Med Chem. 2018 Jul 23;26(12):3453-3460. doi: 10.1016/j.bmc.2018.05.017. Epub 2018 May 24. PubMed PMID: 29805074; PubMed Central PMCID: PMC6008248.
2: Managamuri U, Vijayalakshmi M, Ganduri VSRK, Rajulapati SB, Bonigala B, Kalyani BS, Poda S. Isolation, identification, optimization, and metabolite profiling of Streptomyces sparsus VSM-30. 3 Biotech. 2017 Jul;7(3):217. doi: 10.1007/s13205-017-0835-1. Epub 2017 Jul 1. PubMed PMID: 28669076; PubMed Central PMCID: PMC5494031.
3: Chatare VK, Andrade RB. Total Synthesis of (-)-Albocycline. Angew Chem Int Ed Engl. 2017 May 15;56(21):5909-5911. doi: 10.1002/anie.201702530. Epub 2017 Apr 21. PubMed PMID: 28429505.
4: O'Brien RV, Davis RW, Khosla C, Hillenmeyer ME. Computational identification and analysis of orphan assembly-line polyketide synthases. J Antibiot (Tokyo). 2014 Jan;67(1):89-97. doi: 10.1038/ja.2013.125. Epub 2013 Dec 4. PubMed PMID: 24301183; PubMed Central PMCID: PMC4028714.
5: Christner C, Küllertz G, Fischer G, Zerlin M, Grabley S, Thiericke R, Taddei A, Zeeck A. Albocycline- and carbomycin-type macrolides, inhibitors of human prolyl endopeptidases. J Antibiot (Tokyo). 1998 Mar;51(3):368-71. PubMed PMID: 9589074.
6: Taddei A, Zeeck A. Biosynthesis of albocycline: origin of the carbon skeleton. J Antibiot (Tokyo). 1997 Jun;50(6):526-8. PubMed PMID: 9268011.
7: Takamatsu S, Kim YP, Hayashi M, Komiyama K, Imokawa G, Omura S. A new inhibitor of melanogenesis, albocycline K3, produced by Streptomyces sp. OH-3984. J Antibiot (Tokyo). 1996 May;49(5):485-6. PubMed PMID: 8682726.
8: Harada K, Nishida F, Takagi H, Suzuki M, Iwashita T. Studies on an antibiotic, albocycline VII. Minor components of albocycline. J Antibiot (Tokyo). 1984 Oct;37(10):1187-97. PubMed PMID: 6501089.
9: Thomas RC, Chidester CG. Albocycline: structure determination by x-ray crystallography. J Antibiot (Tokyo). 1982 Dec;35(12):1658-64. PubMed PMID: 7166531.
10: Slechta L, Cialdella J, Hoeksema H. Biomodification of albocycline by Streptomyces venezuelae. J Antibiot (Tokyo). 1978 Apr;31(4):319-23. PubMed PMID: 659330.
11: Reusser F. Mode of action of albocycline, an inhibitor of nicotinate biosynthesis. J Bacteriol. 1969 Oct;100(1):11-3. PubMed PMID: 4241976; PubMed Central PMCID: PMC315350.
12: Furumai T, Nagahama N, Okuda T. Studies on a new antibiotic, albocycline. II. Taxonomic studies on albocycline-producing strains. J Antibiot (Tokyo). 1968 Feb;21(2):85-90. PubMed PMID: 5674371.
13: Nagahama N, Suzuki M, Awataguchi S, Okuda T. Studies on a new antibiotic, albocycline. I. Isolation, purification and properties. J Antibiot (Tokyo). 1967 Sep;20(5):261-6. PubMed PMID: 5630768.

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